

# Imaradenant Clinical Trial Data: A Cross-Study Comparison in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Imaradenant |           |
| Cat. No.:            | B605764     | Get Quote |

**Imaradenant** (formerly AZD4635) is an orally available small molecule that acts as a selective antagonist of the adenosine A2A receptor (A2AR).[1] By blocking the A2AR, **Imaradenant** aims to counteract the immunosuppressive effects of adenosine within the tumor microenvironment, thereby enhancing the anti-tumor immune response.[2] This guide provides a comparative overview of the clinical trial data for **Imaradenant**, primarily in metastatic castration-resistant prostate cancer (mCRPC), and discusses its standing relative to other therapeutic options.

It is important to note that AstraZeneca, the developer of **Imaradenant**, discontinued its development and removed it from their clinical pipeline in late 2021, citing safety or efficacy concerns, or as part of a strategic portfolio prioritization.[1][3]

# **Imaradenant** in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

**Imaradenant** was evaluated in mCRPC as both a monotherapy and in combination with other anticancer agents. The following tables summarize the key efficacy and safety findings from these trials and compare them with established standard-of-care treatments for mCRPC.

## **Efficacy Data in mCRPC**

The clinical activity of **Imaradenant** in a heavily pretreated mCRPC population was found to be minimal.



| Treatment                              | Clinical Trial                    | Patient<br>Population                   | Objective<br>Response<br>Rate (ORR)      | Prostate-<br>Specific<br>Antigen<br>(PSA)<br>Response<br>Rate (≥50%<br>decline) | Median Radiographi c Progression- Free Survival (rPFS) |
|----------------------------------------|-----------------------------------|-----------------------------------------|------------------------------------------|---------------------------------------------------------------------------------|--------------------------------------------------------|
| Imaradenant<br>Monotherapy             | NCT0274098<br>5                   | Immune<br>checkpoint-<br>naïve<br>mCRPC | Not Reported                             | 6.4%                                                                            | Not Reported                                           |
| Imaradenant<br>+<br>Durvalumab         | NCT0408955<br>3 (Module 1)        | Heavily<br>pretreated<br>mCRPC          | One<br>confirmed<br>complete<br>response | 1 confirmed<br>PSA<br>response                                                  | 2.3 months                                             |
| Imaradenant<br>+ Oleclumab             | NCT0408955<br>3 (Module 2)        | Heavily<br>pretreated<br>mCRPC          | No responses                             | 1 confirmed<br>PSA<br>response                                                  | 1.5 months                                             |
| Abiraterone<br>Acetate +<br>Prednisone | Observational<br>Study<br>(CAPRO) | Post-<br>docetaxel<br>mCRPC             | Not Reported                             | 47.3%                                                                           | 8.7 months<br>(clinical/radio<br>graphic PFS)          |
| Enzalutamide                           | AFFIRM<br>(Phase III)             | Post-<br>docetaxel<br>mCRPC             | Not Reported                             | Not Reported                                                                    | Not Reported<br>(Overall<br>Survival: 18.4<br>months)  |
| Docetaxel                              | Retrospective<br>Study            | First-line<br>mCRPC                     | Not Reported                             | Not Reported                                                                    | 9 months<br>(PFS)                                      |

# Safety and Tolerability in mCRPC

**Imaradenant** was generally reported to have a manageable safety profile, with the most common adverse events being gastrointestinal and constitutional symptoms.



| Treatment                           | Clinical Trial                     | Common Treatment-<br>Related Adverse<br>Events (>20%)          | Serious Adverse<br>Events                                                  |
|-------------------------------------|------------------------------------|----------------------------------------------------------------|----------------------------------------------------------------------------|
| Imaradenant<br>Monotherapy          | NCT03980821<br>(Japanese patients) | Nausea, malaise,<br>decreased appetite,<br>vomiting.[2]        | No deaths or serious adverse events reported.                              |
| lmaradenant +<br>Durvalumab         | NCT04089553<br>(Module 1)          | Nausea (37.9%),<br>fatigue (20.7%).                            | No treatment-related serious AEs observed.                                 |
| Imaradenant +<br>Oleclumab          | NCT04089553<br>(Module 2)          | Nausea (50%), fatigue (30%), vomiting (23.3%).                 | One patient had grade 5 cardiac arrest deemed unrelated to treatment.      |
| Abiraterone Acetate +<br>Prednisone | Meta-analysis of 14<br>RCTs        | Musculoskeletal and connective tissue disorders, fatigue.      | Serious adverse<br>events (Grade 3/4)<br>occurred in 64.1% of<br>patients. |
| Enzalutamide +<br>Docetaxel         | PRESIDE (Phase IIIb)               | Asthenia (34.6%),<br>neutropenia (33.8%),<br>alopecia (32.4%). | Serious treatment-<br>emergent AEs in<br>49.3% of patients.                |
| Docetaxel +<br>Enzalutamide         | Phase Ib Study                     | Neutropenia (86.4%),<br>fatigue (77.3%).                       | Higher rates of neutropenia and neutropenic fever than anticipated.        |

# Imaradenant in Non-Small Cell Lung Cancer (NSCLC)

**Imaradenant** was also investigated in patients with advanced non-small cell lung cancer. The NCT03381274 trial included a treatment arm evaluating **Imaradenant** in combination with oleclumab (an anti-CD73 antibody) in patients with EGFR-mutated NSCLC that had progressed on a prior EGFR tyrosine kinase inhibitor. However, specific efficacy and safety data for the **Imaradenant**-containing arm of this study are not publicly available in the reviewed search



results. The available publications for this trial primarily focus on the results of the oleclumab plus osimertinib combination.

Due to the lack of available data, a direct comparison of **Imaradenant** with standard-of-care treatments for NSCLC cannot be provided at this time. Standard treatments for advanced NSCLC are highly dependent on the specific subtype and molecular characteristics of the tumor.

### **Alternatives to Imaradenant**

Given the discontinuation of **Imaradenant**'s development, researchers and clinicians are focused on other agents targeting the adenosine pathway or alternative immunotherapeutic strategies.

- Other A2AR Antagonists: Several other A2A receptor antagonists are in clinical development, including Ciforadenant (CPI-444) and Preladenant.
  - Ciforadenant: In a Phase 1 trial for mCRPC, Ciforadenant monotherapy and in combination with atezolizumab showed some signs of clinical activity, with a clinical benefit rate (Partial Response + Stable Disease) of 57% in evaluable patients.
  - Preladenant: This agent was initially developed for Parkinson's disease but has been investigated in solid tumors. A Phase Ib/II trial (NCT03099161) evaluated preladenant as a monotherapy and in combination with pembrolizumab in advanced solid tumors.
- Standard of Care in mCRPC: For patients with mCRPC, particularly those who have progressed after initial hormone therapy and chemotherapy, several effective treatments are available. These include:
  - Androgen Receptor-Axis-Targeted Therapies: Abiraterone acetate and enzalutamide are widely used and have demonstrated survival benefits.
  - Chemotherapy: Docetaxel remains a standard first-line chemotherapy for mCRPC, with cabazitaxel often used as a second-line option.
  - Radiopharmaceuticals: For patients with bone-predominant metastatic disease, agents like Radium-223 are an option.



- PARP Inhibitors: For patients with specific genetic mutations (e.g., BRCA), PARP inhibitors like olaparib have shown efficacy.
- PSMA-targeted Therapies: Lutetium-177 vipivotide tetraxetan is a newer option for patients with PSMA-positive mCRPC.

## **Experimental Protocols**

The clinical trials involving **Imaradenant** followed standardized protocols to assess safety, tolerability, and efficacy.

## General Phase I/II Trial Design for Imaradenant

- Study Design: Typically open-label, multicenter, dose-escalation (Phase I) and doseexpansion (Phase II) studies.
- Patient Population: Patients with advanced, unresectable solid tumors who have failed standard therapies. For indication-specific cohorts, patients with histologically confirmed mCRPC or NSCLC with documented disease progression.
- Treatment Administration: **Imaradenant** administered orally, once or twice daily, in continuous cycles. Combination therapies involved co-administration with intravenous infusions of monoclonal antibodies (e.g., durvalumab, oleclumab) on a specified schedule (e.g., every 2 or 4 weeks).
- Primary Endpoints:
  - Phase I: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess the safety and tolerability profile.
  - Phase II: To evaluate the anti-tumor activity, typically measured by Objective Response Rate (ORR) according to Response Evaluation Criteria in Solid Tumors (RECIST) and/or Prostate-Specific Antigen (PSA) response rate in prostate cancer.
- Secondary Endpoints: Included Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and pharmacokinetic (PK) parameters.



#### Assessments:

- Safety: Monitored through regular physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests (hematology, clinical chemistry). Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
- Efficacy: Tumor assessments were performed at baseline and at regular intervals (e.g., every 6-8 weeks) using imaging techniques such as CT scans or MRI. In prostate cancer trials, PSA levels were monitored regularly.

# Visualizations Signaling Pathway of Imaradenant's Mechanism of Action





Click to download full resolution via product page

Caption: **Imaradenant** blocks the A2A receptor on immune cells, preventing adenosine-mediated immune suppression.



# Experimental Workflow for a Typical Phase II Efficacy Assessment



Click to download full resolution via product page

Caption: Workflow for assessing the efficacy of **Imaradenant** in a clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Sosei Heptares Notes that its Partnered Adenosine A2a Antagonist Imaradenant (AZD4635) has been Removed from AstraZeneca's Clinical Pipeline [prnewswire.com]
- 2. Safety and pharmacokinetics of imaradenant (AZD4635) in Japanese patients with advanced solid malignancies: a phase I, open-label study PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Imaradenant Clinical Trial Data: A Cross-Study Comparison in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605764#cross-study-comparison-of-imaradenant-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com